1,3,5-Trimethylimidazolidine-2,4-dione
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Overview
Description
1,3,5-Trimethylimidazolidine-2,4-dione is a cyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine-2,4-dione, characterized by three methyl groups attached to the nitrogen atoms and the carbon atom at position 5. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of trimethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of urea with acetone, followed by cyclization under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound with high yields and purity. The process typically includes the reaction of dimethylamine with glyoxal, followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3,5-Trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidine-2,4-dione: Lacks one methyl group compared to 1,3,5-trimethylimidazolidine-2,4-dione.
1,5,5-Trimethylimidazolidine-2,4-dione: Has a different substitution pattern on the imidazolidine ring.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to pharmaceuticals .
Properties
CAS No. |
80029-12-5 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1,3,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)8(3)6(10)7(4)2/h4H,1-3H3 |
InChI Key |
LRBZCVZSIVOKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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